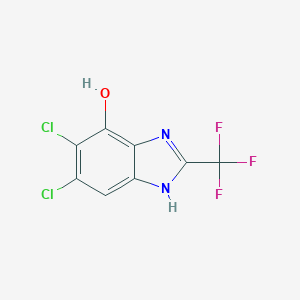
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool compound for studying the role of protein kinases in various cellular processes. Additionally, it has been used as a starting material for the synthesis of various biologically active compounds.
Mechanism Of Action
The mechanism of action of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol involves the inhibition of protein kinases. This compound has been shown to selectively inhibit the activity of certain protein kinases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol depend on the specific protein kinase that is inhibited. This compound has been shown to have anti-proliferative effects on cancer cells by inhibiting the activity of certain protein kinases that are overexpressed in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of protein kinases that are involved in the inflammatory response.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol in lab experiments is its selectivity towards certain protein kinases. This allows for more precise targeting of specific cellular processes. However, one limitation of using this compound is its potential off-target effects on other protein kinases.
Future Directions
There are several future directions for the research of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol. One potential direction is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Additionally, this compound could be used as a starting material for the synthesis of novel biologically active compounds. Finally, further research is needed to fully understand the potential applications of this compound in various fields of research.
Synthesis Methods
The synthesis of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol involves a multi-step process that starts with the reaction of 2,4-dichloroaniline with 2,2,2-trifluoroethanol in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride and potassium hydroxide to form the intermediate 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole. Finally, the intermediate is reacted with water to yield 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol.
properties
CAS RN |
19690-31-4 |
|---|---|
Product Name |
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol |
Molecular Formula |
C8H3Cl2F3N2O |
Molecular Weight |
271.02 g/mol |
IUPAC Name |
5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C8H3Cl2F3N2O/c9-2-1-3-5(6(16)4(2)10)15-7(14-3)8(11,12)13/h1,16H,(H,14,15) |
InChI Key |
WVLSHVZSPKMARB-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1Cl)Cl)O)N=C(N2)C(F)(F)F |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)O)N=C(N2)C(F)(F)F |
Other CAS RN |
19690-31-4 |
synonyms |
5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



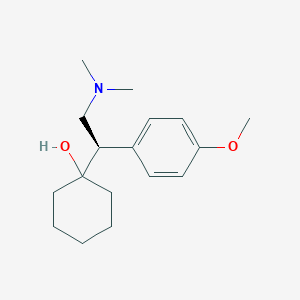
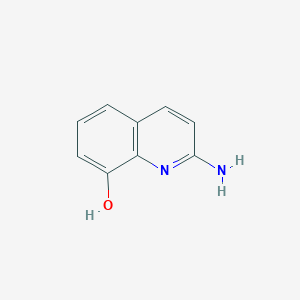
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
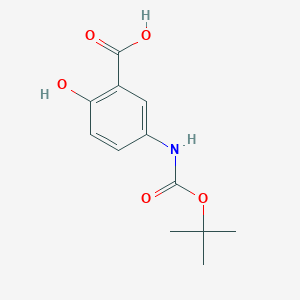
![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)

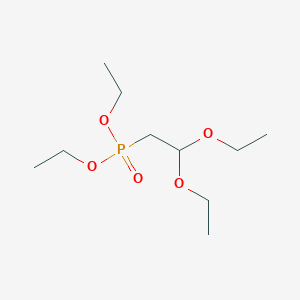
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
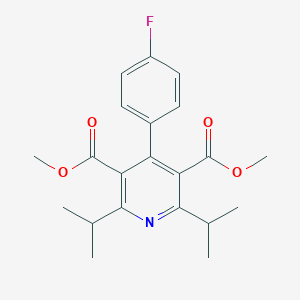
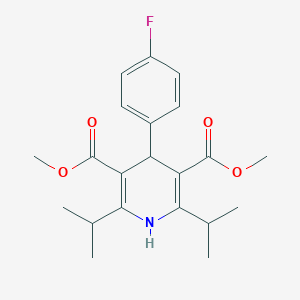
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)

![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
